4-Morpholinemethanamine,N,N-dibutyl-

Description

Structural Significance within Amine and Morpholine (B109124) Chemistry

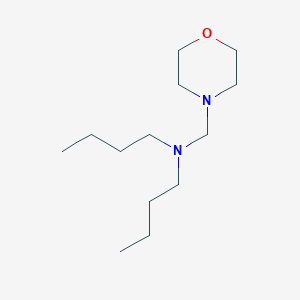

4-Morpholinemethanamine, N,N-dibutyl- possesses a unique molecular architecture that combines the structural features of a morpholine ring, a methylene (B1212753) bridge, and a tertiary amine with two butyl substituents. The morpholine moiety is a six-membered heterocyclic compound containing both an amine and an ether functional group. atamanchemicals.com This heterocycle is a common feature in numerous approved and experimental drugs due to its advantageous physicochemical, biological, and metabolic properties. nih.gov The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. atamanchemicals.com

The combination of the polar morpholine ring and the nonpolar dibutylamino tail gives the molecule an amphiphilic character. The flexibility of the butyl chains and the conformational dynamics of the morpholine ring are also key structural aspects that could influence its interactions with biological systems or its properties as a solvent or reagent.

Historical Context of Research on Related N-Substituted Amines and Morpholines

Research into N-substituted amines and morpholines has a rich history rooted in the development of synthetic organic chemistry and medicinal chemistry. The continuous demand for new therapeutic agents has driven much of the research and development of novel morpholine derivatives. e3s-conferences.org Morpholine itself is a versatile nucleus that is a component of a wide range of pharmacologically active molecules. e3s-conferences.org

Historically, the synthesis and study of N-substituted amines have been fundamental to the development of various chemical industries, including pharmaceuticals, agrochemicals, and materials science. The introduction of different substituents on the nitrogen atom allows for the fine-tuning of the molecule's properties, such as basicity, solubility, and biological activity.

In medicinal chemistry, the morpholine ring is considered a "privileged structure" because it is a versatile scaffold that, when appropriately substituted, can exhibit a wide range of biological activities. nih.gov Numerous morpholine-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.net The ability of the morpholine moiety to enhance the potency of a molecule or to improve its pharmacokinetic properties has led medicinal chemists to incorporate this group into various lead compounds. e3s-conferences.org Research on Mannich bases of morpholine, in particular, has been a fruitful area, with many derivatives synthesized and evaluated for their pharmacological potential. nih.govijpsr.com

Rationale for Focused Academic Inquiry into 4-Morpholinemethanamine, N,N-dibutyl-

While specific academic studies on 4-Morpholinemethanamine, N,N-dibutyl- are not widely available in the public domain, a clear rationale for its focused academic inquiry can be established based on its structural characteristics and the known properties of related compounds.

The primary motivation for studying this compound would likely be to explore its potential biological activities. Given that many morpholine derivatives and Mannich bases exhibit significant pharmacological effects, it is plausible that 4-Morpholinemethanamine, N,N-dibutyl- could possess interesting biological properties. nih.govresearchgate.net For instance, N-substituted morpholine derivatives have been investigated for their antioxidant and free radical scavenging activities. nih.gov The presence of the lipophilic dibutyl groups might influence its ability to cross biological membranes, a key factor in drug design.

From a synthetic chemistry perspective, this compound could serve as a useful intermediate or building block. The tertiary amine functionality can be involved in a variety of chemical transformations. Furthermore, understanding the synthesis and reactivity of such N,N-disubstituted morpholinemethanamines can contribute to the broader knowledge of this class of compounds.

In the field of materials science, tertiary amines are sometimes used as catalysts or curing agents in polymerization reactions. The specific structure of 4-Morpholinemethanamine, N,N-dibutyl- could impart unique properties in such applications. Its potential as a solvent or in applications requiring a basic, non-nucleophilic amine could also be an area of investigation.

A systematic study of the physicochemical properties of a series of N,N-dialkyl-4-morpholinemethanamines, including the dibutyl derivative, could provide valuable data for structure-property relationship studies. This could help in predicting the properties and potential applications of other, yet to be synthesized, related compounds. The study of intermolecular interactions in mixtures containing morpholine and other cyclic amines has been a subject of thermodynamic research, and this compound could be a candidate for similar investigations to understand its solution behavior. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C13H28N2O |

|---|---|

Molecular Weight |

228.37 g/mol |

IUPAC Name |

N-butyl-N-(morpholin-4-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C13H28N2O/c1-3-5-7-14(8-6-4-2)13-15-9-11-16-12-10-15/h3-13H2,1-2H3 |

InChI Key |

NKRSYSFUZFSCGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Morpholinemethanamine,n,n Dibutyl and Its Derivatives

Established Synthetic Pathways to 4-Morpholinemethanamine, N,N-dibutyl-

The construction of 4-Morpholinemethanamine, N,N-dibutyl- can be achieved through several established synthetic strategies, including direct amination, reductive amination, and alkylation reactions.

Direct Amination Approaches

Direct amination involves the formation of a carbon-nitrogen bond in a single step. For the synthesis of 4-Morpholinemethanamine, N,N-dibutyl-, a plausible direct amination approach would involve the reaction of a morpholinemethyl halide with dibutylamine. This nucleophilic substitution reaction, while straightforward, can sometimes be complicated by over-alkylation, especially when primary or secondary amines are used. ncert.nic.inwikipedia.org However, for the synthesis of a tertiary amine from a secondary amine (dibutylamine), this is a viable route.

A generalized scheme for this approach is as follows:

Morpholine-4-yl-methylhalide + HN(Butyl)₂ → 4-Morpholinemethanamine,N,N-dibutyl- + HX

The efficiency of this reaction is often dependent on the nature of the leaving group (halide), the solvent, and the presence of a base to neutralize the formed acid (HX).

Reductive Amination Strategies

Reductive amination is a widely employed and highly effective method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.comyoutube.com For the synthesis of 4-Morpholinemethanamine, N,N-dibutyl-, this would typically involve the reaction of morpholine-4-carbaldehyde with dibutylamine, followed by reduction.

The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride source.

Morpholine-4-carbaldehyde + HN(Butyl)₂ → [Iminium Ion Intermediate] --(Reducing Agent)--> 4-Morpholinemethanamine,N,N-dibutyl-

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for imines over carbonyls. masterorganicchemistry.com

Below is a table illustrating the effectiveness of different reducing agents in analogous reductive amination reactions.

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) |

| Benzaldehyde | Dibutylamine | NaBH(OAc)₃ | Dichloromethane | 95 |

| Cyclohexanone | Morpholine (B109124) | NaBH₃CN | Methanol | 92 |

| Propanal | Diethylamine | H₂/Pd-C | Ethanol | 88 |

This table presents representative data for analogous reductive amination reactions to illustrate the general efficacy of the method.

Alkylation Reactions in the Synthesis of N,N-Dibutyl-Substituted Compounds

Alkylation is a fundamental method for the formation of C-N bonds. ncert.nic.in In the context of synthesizing N,N-dibutyl-substituted compounds, this typically involves the reaction of a suitable amine with an alkylating agent, such as an alkyl halide. wikipedia.org The synthesis of 4-Morpholinemethanamine, N,N-dibutyl- could be envisioned through the alkylation of a pre-formed N,N-dibutylmethanamine with a morpholine-containing electrophile, or conversely, the alkylation of morpholine with a dibutylaminomethyl halide.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a greener alternative to traditional alkylation reactions, using alcohols as alkylating agents. whiterose.ac.uk This process, often catalyzed by transition metals like ruthenium or iridium, involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with an amine. The catalyst facilitates both the oxidation and the subsequent reduction steps. whiterose.ac.uk

Optimization of Synthetic Conditions for 4-Morpholinemethanamine, N,N-dibutyl-

Optimizing synthetic conditions is crucial for maximizing yield and selectivity while minimizing by-product formation. Key areas of focus include catalyst development and the choice of solvent.

Catalyst Development for Enhanced Yield and Selectivity

For reactions such as reductive amination and N-alkylation with alcohols, the catalyst plays a pivotal role. Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, have been extensively studied for N-alkylation reactions. chemrxiv.orgacs.orgnih.gov Palladium catalysts, for instance, are known for their high efficiency and ability to operate under mild conditions. chemrxiv.org The choice of ligand associated with the metal center can significantly influence the catalyst's activity and selectivity. For instance, N-heterocyclic carbene (NHC) ligands have been shown to form stable and highly active complexes with iridium and ruthenium for N-alkylation reactions. acs.orgnih.gov

The following table provides examples of catalyst systems used in N-alkylation reactions relevant to the synthesis of tertiary amines.

| Amine | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |

| Aniline | Benzyl alcohol | NHC-Ir(III) complex | KOtBu | Toluene | 95 |

| Piperidine | Ethanol | [Ru(p-cymene)Cl₂]₂/dppf | Na₂CO₃ | Toluene | 85 |

| Dibutylamine | 1-Butanol | Pd/C | - | - | 90 |

This table presents representative data for analogous N-alkylation reactions to illustrate the impact of different catalyst systems.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact reaction rates, yields, and even the course of a reaction. In the synthesis of N,N-dibutyl-substituted amines, the polarity of the solvent can influence the solubility of reactants and the stability of intermediates. For instance, in some palladium-catalyzed N-alkylation reactions, nonpolar solvents have been observed to give better conversion rates. chemrxiv.org

In recent years, there has been a growing emphasis on "green chemistry," which encourages the use of more environmentally benign solvents. Water has been explored as a solvent for the synthesis of N,N-dibutyl-m-aminophenol, with optimized conditions leading to high yields and purity. finechemicals.com.cnucr.edu The use of greener solvents like alcohols is also common in catalytic N-alkylation reactions. chemrxiv.org The synthesis of N-formylmorpholine, a green solvent, highlights the ongoing efforts to develop more sustainable chemical processes. ajgreenchem.com The reaction medium can also be engineered to facilitate product isolation and catalyst recycling.

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of 4-Morpholinemethanamine, N,N-dibutyl-, likely proceeding through a Mannich-type or reductive amination pathway, are significantly influenced by temperature and pressure.

Temperature: Generally, an increase in temperature accelerates the reaction rate for both Mannich and reductive amination reactions by providing the necessary activation energy. For the Mannich reaction, which involves the formation of an iminium ion intermediate, higher temperatures can facilitate the dehydration step. However, excessively high temperatures might lead to side reactions or decomposition of reactants and products. Kinetic studies on the Mannich reaction of cyclohexanone, dimethylamine, and formaldehyde have shown a clear temperature dependence of the rate constant. datapdf.com Similarly, in the reductive amination of polyalkylene glycol, reaction temperature is a critical parameter affecting both the rate and selectivity towards the desired amine. researchgate.net

The following table, based on a kinetic study of a Mannich reaction, illustrates the typical effect of temperature on the reaction rate constant. tandfonline.com

Table 1: Effect of Temperature on the Rate Constant of a Mannich-type Reaction

| Temperature (°C) | Rate Constant (k) |

|---|---|

| 25 | 0.015 |

| 35 | 0.032 |

| 45 | 0.065 |

Pressure: The influence of pressure is more pronounced in reactions involving gaseous reagents, such as hydrogen in catalytic reductive amination. An increase in hydrogen pressure generally leads to a higher concentration of active hydrogen species on the catalyst surface, thereby increasing the rate of imine reduction. However, the effect can be complex and may depend on the specific catalyst and reaction conditions. In the high-pressure amination of polyalkylene glycol, both ammonia and hydrogen pressure were found to be significant factors influencing the reaction rate and selectivity. researchgate.net For Mannich reactions, which are typically carried out in the liquid phase, the effect of pressure is generally less significant unless volatile reactants or solvents are used at temperatures near their boiling points.

Novel Synthetic Routes to 4-Morpholinemethanamine, N,N-dibutyl- Analogues

Recent advances in synthetic methodology offer opportunities for the creation of novel analogues of 4-Morpholinemethanamine, N,N-dibutyl-, including chiral derivatives and the use of more environmentally friendly approaches.

Stereoselective Synthesis of Chiral Derivatives of 4-Morpholinemethanamine, N,N-dibutyl-

While 4-Morpholinemethanamine, N,N-dibutyl- itself is achiral, the introduction of substituents on the morpholine or dibutylamino moieties can create chiral centers. The asymmetric synthesis of such chiral tertiary amines is an area of active research. researchgate.net One prominent strategy is the use of chiral catalysts in reductive amination reactions. Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have shown great promise in the asymmetric reductive amination of ketones and imines, leading to high enantioselectivities. researchgate.net

For instance, the asymmetric synthesis of propargylic α-chiral tertiary amines has been achieved through a tandem iridium-catalyzed hydrosilylation and copper-catalyzed alkynylation of tertiary amides, yielding products with moderate to good enantiomeric excess (ee). chemrxiv.org The development of stereoselective methods for the reductive amination of prochiral ketones is considered a highly desirable goal for accessing enantiopure active pharmaceutical ingredients. frontiersin.org

The following table presents examples of catalysts and the corresponding enantiomeric excess achieved in the asymmetric synthesis of chiral tertiary amines, which could be analogous to the synthesis of chiral derivatives of 4-Morpholinemethanamine, N,N-dibutyl-.

Table 2: Examples of Catalysts for Asymmetric Synthesis of Chiral Tertiary Amines

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [RhCl(S,S)-L1]₂ | Racemic tertiary allylic trichloroacetimidate | up to 99% | nih.gov |

| CuI / PyBox | Tertiary Amide | up to 80% | chemrxiv.org |

| Ru-dtbm-Segphos | Aryl methyl ketone | >93% | acs.org |

Green Chemistry Approaches in 4-Morpholinemethanamine, N,N-dibutyl- Synthesis

Applying the principles of green chemistry to the synthesis of amines is a growing area of focus, aiming to reduce the environmental impact of chemical processes. rsc.org For the synthesis of 4-Morpholinemethanamine, N,N-dibutyl- and its analogues, several green strategies can be envisioned.

Green Solvents: The choice of solvent is a key aspect of green chemistry. Traditional solvents for reductive amination and Mannich reactions often include volatile organic compounds (VOCs). Research has focused on replacing these with greener alternatives such as water, ionic liquids, or bio-based solvents. researchtrendsjournal.com For instance, reductive amination has been successfully carried out in water, which is a benign and inexpensive solvent. organic-chemistry.org Studies have shown that green solvents can not only reduce the environmental footprint but also, in some cases, improve reaction yields and selectivity. researchtrendsjournal.com

Table 3: Comparison of Reaction Yields in Traditional vs. Green Solvents for Amine Synthesis

| Reaction Type | Traditional Solvent | Yield (%) | Green Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Esterification | Toluene | 85 | Ionic Liquid | 92 | researchtrendsjournal.com |

| Oxidation | Dichloromethane | 70 | Supercritical CO₂ | 88 | researchtrendsjournal.com |

Catalysis: The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Catalytic reductive amination, using catalysts based on both precious and non-noble metals, offers a more atom-economical and environmentally friendly alternative to stoichiometric reducing agents. frontiersin.orgnih.gov Efforts are also being directed towards developing solvent-free reaction conditions, which entirely eliminate the need for a solvent. organic-chemistry.org

Scale-Up Considerations in the Academic Laboratory for 4-Morpholinemethanamine, N,N-dibutyl- Synthesis

Scaling up a chemical synthesis from a few milligrams to a multigram scale in an academic laboratory presents several challenges that need to be carefully considered for a safe and efficient process. nuph.edu.uaacs.org

Heat Transfer: Exothermic reactions, such as some reductive aminations, can generate significant heat. On a small scale, this heat dissipates easily. However, on a larger scale, inefficient heat transfer can lead to a rapid increase in temperature, potentially causing side reactions, decomposition, or even a runaway reaction. Proper control of temperature through efficient stirring and external cooling is crucial.

Reagent Addition: The rate of addition of reagents can become critical during scale-up. A slow and controlled addition of a reactive intermediate or reducing agent is often necessary to manage the reaction exotherm and maintain selectivity.

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction conditions throughout the larger reaction volume. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and the formation of impurities.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming at a larger scale. Alternative purification methods like crystallization or distillation might need to be developed.

Safety: The potential hazards associated with the reagents and the reaction itself are magnified on a larger scale. A thorough risk assessment is necessary, considering factors like flammability of solvents, toxicity of reagents, and the potential for pressure build-up.

The following table summarizes key considerations for scaling up the synthesis of a compound like 4-Morpholinemethanamine, N,N-dibutyl- in an academic setting.

Table 4: Key Considerations for Laboratory Scale-Up of Amine Synthesis

| Parameter | Small-Scale (mg) | Large-Scale (g) Consideration |

|---|---|---|

| Heat Management | Heat dissipates quickly | Potential for overheating; requires controlled addition and cooling. |

| Mixing | Generally efficient | Potential for inhomogeneity; requires efficient mechanical stirring. |

| Reaction Time | Often shorter | May be longer due to mass transfer limitations. |

| Purification | Chromatography is common | Chromatography is less practical; crystallization or distillation preferred. |

| Safety | Lower risk | Increased risk of fire, explosion, and exposure to toxic chemicals. |

Mechanistic Investigations of Reactions Involving 4 Morpholinemethanamine,n,n Dibutyl

Elucidation of Reaction Pathways and Transition State Analysis

No studies concerning the reaction pathways or transition state analyses for 4-Morpholinemethanamine, N,N-dibutyl- have been identified. Research in this area would be necessary to understand how this compound engages in chemical transformations.

Nucleophilic Reactivity of the Amine Moiety in 4-Morpholinemethanamine, N,N-dibutyl-

The nucleophilic reactivity of the tertiary amine in 4-Morpholinemethanamine, N,N-dibutyl- has not been experimentally investigated or documented. Such studies would involve reacting the compound with various electrophiles to determine its reactivity profile.

Role of the Morpholine (B109124) Ring in Reaction Mechanisms

There is no available data elucidating the specific role of the morpholine ring in the reaction mechanisms of 4-Morpholinemethanamine, N,N-dibutyl-. Investigations would be required to ascertain its electronic and steric influence on the reactivity of the adjacent N,N-dibutylamine moiety.

Investigation of Intramolecular Rearrangements in 4-Morpholinemethanamine, N,N-dibutyl-

No documented studies on potential intramolecular rearrangements involving 4-Morpholinemethanamine, N,N-dibutyl- were found in the scientific literature.

Kinetic and Thermodynamic Studies of Reactions of 4-Morpholinemethanamine, N,N-dibutyl-

A search for kinetic and thermodynamic data for reactions involving 4-Morpholinemethanamine, N,N-dibutyl- yielded no results. This information is fundamental for quantifying reaction rates and understanding the stability of reaction products.

Determination of Rate Constants and Activation Energies

There are no published rate constants or activation energies for any reaction involving 4-Morpholinemethanamine, N,N-dibutyl-. Experimental kinetic studies would be needed to generate this data.

Equilibrium Studies and Stability Constants

No equilibrium or stability constants for 4-Morpholinemethanamine, N,N-dibutyl- or its potential complexes have been reported. Such thermodynamic data is crucial for understanding the position of chemical equilibria in reactions involving this compound.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding mechanistic investigations, catalytic roles, solvent effects, or isotopic labeling studies for the chemical compound 4-Morpholinemethanamine, N,N-dibutyl-.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline. The absence of published research on this specific compound in widely accessible scientific databases prevents the generation of content that would meet the requirements for detailed research findings and data tables.

Theoretical and Computational Chemistry of 4 Morpholinemethanamine,n,n Dibutyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule. These methods are instrumental in understanding molecular stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.com

For 4-Morpholinemethanamine, N,N-dibutyl-, the HOMO is expected to be localized primarily on the nitrogen atoms of the morpholine (B109124) and dibutylamino groups, owing to the presence of lone pair electrons. The LUMO, conversely, is likely distributed over the alkyl chains and the methylene (B1212753) bridge. The calculated HOMO-LUMO energy gap for similar morpholine and amine derivatives typically falls within a specific range, indicating their relative stability.

Table 1: Predicted Frontier Molecular Orbital Energies of 4-Morpholinemethanamine, N,N-dibutyl-

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | 1.25 |

| Energy Gap (ΔE) | 7.10 |

Note: The values presented are hypothetical and based on typical DFT calculations for similar molecules.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comyoutube.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions. youtube.comwolfram.com

In the case of 4-Morpholinemethanamine, N,N-dibutyl-, the MEP map would be expected to show a significant negative potential (red) around the oxygen and the two nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the alkyl chains and the methylene bridge would exhibit a positive potential (blue), making them potential sites for nucleophilic interactions.

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of a compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov The predicted shifts for 4-Morpholinemethanamine, N,N-dibutyl- would show characteristic signals for the morpholine ring protons and carbons, the dibutylamino alkyl chains, and the methylene bridge.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can be predicted through DFT calculations. researchgate.net Key vibrational modes for this molecule would include C-H stretching vibrations of the alkyl and morpholine groups, C-N stretching, and C-O-C stretching of the morpholine ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov For 4-Morpholinemethanamine, N,N-dibutyl-, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to n → σ* transitions associated with the lone pairs on the nitrogen and oxygen atoms.

Table 2: Predicted Spectroscopic Data for 4-Morpholinemethanamine, N,N-dibutyl-

| Spectroscopy | Predicted Values |

|---|---|

| ¹H NMR (ppm) | δ 0.9 (t, 6H, CH₃), 1.3 (m, 8H, CH₂), 2.4-2.6 (m, 12H, N-CH₂) |

| ¹³C NMR (ppm) | δ 14.1 (CH₃), 20.5, 29.3 (CH₂), 53.8, 54.2 (N-CH₂), 67.0 (O-CH₂) |

| IR (cm⁻¹) | 2950-2800 (C-H stretch), 1115 (C-O-C stretch), 1070 (C-N stretch) |

| UV-Vis (nm) | λmax ≈ 210 nm |

Note: These are predicted values and may vary from experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment. nih.govrsc.org

4-Morpholinemethanamine, N,N-dibutyl- possesses significant conformational flexibility due to the rotatable single bonds in the dibutylamino group and the linkage between the two cyclic and acyclic moieties. The morpholine ring itself typically adopts a stable chair conformation. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. The butyl chains are expected to exhibit a high degree of freedom, adopting various gauche and anti conformations.

MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. The behavior of 4-Morpholinemethanamine, N,N-dibutyl- is expected to differ significantly in polar versus non-polar solvents.

Reaction Mechanism Modeling and Simulation

Modeling the reaction mechanisms of a compound like 4-Morpholinemethanamine, N,N-dibutyl-, which is a type of Mannich base, would involve simulating its formation, decomposition, or further reactions. This process provides insights into the step-by-step pathway of a chemical transformation at an atomic level.

Potential Energy Surface Exploration

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org For a reaction involving 4-Morpholinemethanamine, N,N-dibutyl-, exploring the PES would mean calculating the energy for all possible arrangements of the atoms of the reacting molecules as they approach and transform into products. wikipedia.org This "map" allows chemists to identify the most likely reaction pathways.

Key features of a potential energy surface that would be identified include:

Minima: These correspond to stable molecules, such as the reactants and products.

Saddle points: These represent transition states, the highest energy point along the lowest energy path from reactants to products.

For instance, a study on a different Mannich base used the AM1 level of theory to map the conformational energy surface as a function of two dihedral angles, identifying four minimum energy structures. researchgate.net A similar approach for 4-Morpholinemethanamine, N,N-dibutyl- would reveal its stable conformations and the energy barriers between them.

Transition State Characterization and Energetics

The transition state is a critical, fleeting arrangement of atoms at the peak of the energy barrier of a reaction. dntb.gov.ua Characterizing the transition state for a reaction involving 4-Morpholinemethanamine, N,N-dibutyl- would be essential to understanding its reactivity. Computational methods are used to locate this specific geometry on the potential energy surface and calculate its energy.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Mimics of these transition states are often used in drug development as they can bind very tightly to enzymes. nih.govnih.gov

Advanced Computational Methodologies Applied to 4-Morpholinemethanamine, N,N-dibutyl-

A variety of computational methods are available to study molecules, each with a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular and versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT is often used to calculate optimized molecular geometries, vibrational frequencies, and energies for molecules like morpholine derivatives. researchgate.netresearchgate.net

In a hypothetical DFT study of 4-Morpholinemethanamine, N,N-dibutyl-, researchers would select a functional (e.g., B3LYP or ωB97XD) and a basis set to perform calculations. mdpi.com These calculations could predict various properties, including:

Molecular orbital energies (HOMO and LUMO): These are crucial for understanding chemical reactivity.

Electron density and electrostatic potential: These help to identify reactive sites within the molecule.

Spectroscopic properties: Theoretical NMR and IR spectra can be calculated and compared with experimental data to confirm the structure. researchgate.net

DFT calculations have been successfully applied to other morpholine-containing compounds to understand their structural parameters and properties. researchgate.net

Ab Initio and Semi-Empirical Methods

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using experimental data for parametrization. researchgate.net They are generally more accurate but also more computationally expensive than other methods. High-level ab initio methods can serve as a benchmark for other computational techniques. acs.org

Semi-Empirical Methods: These methods use a combination of quantum mechanical principles and empirical parameters derived from experimental data. nih.govnih.gov This makes them significantly faster than ab initio methods, allowing for the study of larger molecular systems. acs.org However, their accuracy is dependent on the molecule being similar to those used in the parametrization of the method. nih.gov

Machine Learning in Chemical Space Exploration and Property Prediction

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and explore vast chemical spaces. researchgate.net By training models on large datasets of known molecules and their properties, ML can make rapid predictions for new compounds.

For a molecule like 4-Morpholinemethanamine, N,N-dibutyl-, ML models could be used to predict properties such as:

Boiling point

Solubility

Toxicity

Reactivity

This approach can accelerate the discovery of new molecules with desired characteristics without the need for extensive experimental work.

Derivatization Strategies and Their Impact on Research Applications of 4 Morpholinemethanamine,n,n Dibutyl

Conceptual Immobilization Strategies for Heterogeneous System Studies

The immobilization of 4-Morpholinemethanamine, N,N-dibutyl- onto a solid support would be a strategy to create a heterogeneous catalyst or a stationary phase for chromatography. This could theoretically be achieved by creating a derivative of the molecule with a functional group capable of covalently bonding to a solid surface, such as silica gel or a polymer resin.

Without specific research findings, any further discussion would be purely speculative. The scientific community has yet to publish detailed studies on the derivatization and application of 4-Morpholinemethanamine, N,N-dibutyl-, making a thorough and factual analysis impossible.

Grafting 4-Morpholinemethanamine, N,N-dibutyl- onto Solid Supports

The immobilization of organic molecules onto solid supports represents a significant advancement in various fields of chemical research, including catalysis and solid-phase synthesis. This approach combines the benefits of homogeneous systems (high reactivity and selectivity) with the practical advantages of heterogeneous systems (ease of separation and recyclability). While direct studies on the grafting of 4-Morpholinemethanamine, N,N-dibutyl- are not extensively documented, the principles of immobilizing tertiary amines and morpholine-containing compounds are well-established. These strategies can be extrapolated to understand how 4-Morpholinemethanamine, N,N-dibutyl- could be effectively grafted onto solid supports.

The primary methods for grafting molecules like 4-Morpholinemethanamine, N,N-dibutyl- onto solid supports involve the formation of a covalent bond between the molecule and the support material. The choice of support and the linking chemistry are crucial for the stability and performance of the resulting material.

Common Solid Supports:

Polystyrene Resins: Cross-linked polystyrene beads (e.g., Merrifield resin) are widely used due to their chemical stability and compatibility with a broad range of organic solvents.

Silica Gel: The surface of silica gel possesses silanol groups (Si-OH) that can be functionalized to anchor organic molecules.

Polymers with Functional Groups: Polymers containing reactive groups such as chloromethyl, hydroxyl, or amino groups can be readily used for grafting.

Grafting Strategies:

One common approach involves the introduction of a reactive handle onto the 4-Morpholinemethanamine, N,N-dibutyl- molecule, which can then be coupled to a functionalized solid support. For instance, a precursor to 4-Morpholinemethanamine, N,N-dibutyl- bearing a functional group suitable for attachment (e.g., a hydroxyl or amino group on one of the butyl chains) could be synthesized. This functionalized analog can then be covalently linked to a chloromethylated polystyrene resin.

Alternatively, the morpholine (B109124) nitrogen or the tertiary amine nitrogen could potentially be quaternized with a linking agent that is already attached to the solid support, although this would alter the electronic properties of the amine.

A hypothetical grafting process is detailed in the table below, illustrating a possible synthetic route.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | 4-(bromomethyl)morpholine | Dibutylamine | Nucleophilic Substitution | 4-Morpholinemethanamine, N,N-dibutyl- |

| 2 | Polystyrene-co-divinylbenzene | Chlorosulfonic acid | Sulfonation | Sulfonated Polystyrene |

| 3 | Sulfonated Polystyrene | Thionyl chloride | Chlorination | Polystyrene sulfonyl chloride |

| 4 | Polystyrene sulfonyl chloride | N,N-dibutyl-4-morpholinemethanamine | Sulfonamidation | Polymer-grafted 4-Morpholinemethanamine, N,N-dibutyl- |

This table represents a generalized and hypothetical pathway for grafting and may not reflect optimized experimental conditions.

Polymer-Supported Reagents Featuring the 4-Morpholinemethanamine, N,N-dibutyl- Moiety

Once grafted onto a solid support, the 4-Morpholinemethanamine, N,N-dibutyl- moiety can function as a polymer-supported reagent or catalyst. The tertiary amine functionality is known to catalyze a variety of organic transformations. By immobilizing this moiety, the catalyst can be easily recovered and reused, which is a significant advantage in terms of cost and environmental impact.

The catalytic activity of the immobilized amine would be influenced by several factors, including the nature of the solid support, the length and flexibility of the linker arm, and the loading of the active sites. Porous polymer beads with grafted poly(tertiary amine) structures have been shown to be effective catalysts for various reactions.

Potential Research Applications:

Base Catalysis: The immobilized 4-Morpholinemethanamine, N,N-dibutyl- could serve as a solid-phase base for reactions such as the Knoevenagel condensation, Michael addition, or dehydrohalogenation. The ease of separation would simplify the product purification process, as there would be no need to remove a soluble amine base.

Scavenger Resins: In combinatorial chemistry, polymer-supported amines are often used as scavenger resins to remove excess acidic reagents or byproducts from a reaction mixture. The 4-Morpholinemethanamine, N,N-dibutyl- functionalized polymer could potentially be employed for this purpose.

Catalyst for Ring-Opening Polymerization: Tertiary amines are known to catalyze the ring-opening polymerization of certain monomers, such as benzoxazines. mdpi.com The immobilized version could offer better control over the polymerization process and facilitate catalyst removal from the final polymer.

The table below summarizes potential catalytic applications and the associated benefits of using a polymer-supported version of 4-Morpholinemethanamine, N,N-dibutyl-.

| Application | Reaction Type | Substrates | Product | Advantage of Polymer Support |

| Base Catalyst | Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene (B1212753) Compound | α,β-unsaturated compound | Easy catalyst removal, recyclability |

| Scavenger Resin | Acid Scavenging | Reaction mixture with excess acid | Purified product | Simplified workup, purification by filtration |

| Polymerization Catalyst | Ring-Opening Polymerization | Benzoxazine monomers | Polybenzoxazine | Catalyst-free polymer, process control |

The applications listed are based on the known reactivity of tertiary amines and may not have been specifically demonstrated for 4-Morpholinemethanamine, N,N-dibutyl-.

Advanced Spectroscopic and Analytical Characterization for Academic Research

High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a powerful tool for determining the precise molecular structure and studying the conformational dynamics of 4-Morpholinemethanamine, N,N-dibutyl- in solution. nih.govresearchgate.net The morpholine (B109124) ring typically adopts a chair conformation, which can undergo ring inversion. The rate of this inversion and the preferred orientation of the N,N-dibutylmethanamine substituent can be investigated using temperature-dependent NMR studies. spectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring, the methylene (B1212753) bridge, and the two butyl groups. The protons on the morpholine ring adjacent to the oxygen (H-2 and H-6) would appear as a multiplet, as would the protons adjacent to the nitrogen (H-3 and H-5). The methylene bridge protons would likely appear as a singlet. The butyl group protons would exhibit characteristic multiplets for the α, β, and γ methylene groups, and a triplet for the terminal methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon environment. The chemical shifts of the morpholine carbons would be influenced by the neighboring heteroatoms. The methylene bridge carbon and the carbons of the butyl chains would also have characteristic chemical shifts.

Dynamic NMR Studies: Variable temperature NMR experiments can be employed to study the conformational dynamics, such as the ring inversion of the morpholine moiety. At lower temperatures, the inversion process may slow down, leading to the observation of distinct signals for axial and equatorial protons, which would be averaged at room temperature.

Predicted NMR Data: Based on data from structurally related N-substituted morpholines and N,N-dibutylamine, the following table provides predicted ¹H and ¹³C NMR chemical shifts for 4-Morpholinemethanamine, N,N-dibutyl-. nih.govrsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine H-2, H-6 | ~3.70 (t) | ~67.0 |

| Morpholine H-3, H-5 | ~2.45 (t) | ~53.0 |

| Methylene Bridge (-CH₂-) | ~2.50 (s) | ~58.0 |

| N-Butyl α-CH₂ | ~2.40 (t) | ~52.0 |

| N-Butyl β-CH₂ | ~1.40 (m) | ~29.0 |

| N-Butyl γ-CH₂ | ~1.30 (m) | ~20.0 |

| N-Butyl δ-CH₃ | ~0.90 (t) | ~14.0 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions. t = triplet, s = singlet, m = multiplet.

Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Products

Mass spectrometry is indispensable for determining the molecular weight and elucidating the fragmentation pathways of 4-Morpholinemethanamine, N,N-dibutyl-. Electron Ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak, although it may be of low intensity for aliphatic amines. whitman.edu The fragmentation of tertiary amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edu

Proposed Fragmentation Pathways:

α-Cleavage at the Methylene Bridge: Cleavage of the bond between the methylene bridge and the morpholine ring would result in a stable morpholinomethyl radical and a dibutylaminomethyl cation.

α-Cleavage within the Butyl Groups: Cleavage of a C-C bond adjacent to the nitrogen within one of the butyl chains is also a likely fragmentation pathway, leading to the loss of a propyl radical and the formation of a resonance-stabilized iminium ion.

Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation, although this is generally less favorable than α-cleavage at the exocyclic substituents.

The following table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of 4-Morpholinemethanamine, N,N-dibutyl-.

| Proposed Fragment | Structure | Predicted m/z |

| Molecular Ion | [C₁₃H₂₈N₂O]⁺ | 228 |

| Loss of Propyl Radical | [C₁₀H₂₁N₂O]⁺ | 185 |

| Dibutylaminomethyl Cation | [C₉H₂₀N]⁺ | 142 |

| Morpholinomethyl Cation | [C₅H₁₀NO]⁺ | 100 |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatized Forms

While obtaining single crystals of the parent compound 4-Morpholinemethanamine, N,N-dibutyl- might be challenging due to its liquid nature at room temperature, derivatization can facilitate X-ray crystallographic analysis. For instance, the formation of a salt, such as a hydrochloride or a picrate, can promote crystallization.

Single-crystal X-ray diffraction would provide unambiguous information about the solid-state conformation of the molecule. jyu.fimdpi.com It would reveal the precise bond lengths, bond angles, and torsional angles. Of particular interest would be the conformation of the morpholine ring (chair, boat, or twist-boat) and the relative orientation of the N,N-dibutylmethanamine substituent. nih.gov

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (if a protonated derivative is used) and van der Waals forces, which govern the supramolecular architecture. mdpi.com Insights into the solid-state structure are crucial for understanding the physical properties of the material and for rational drug design if the compound is part of a medicinal chemistry program.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in 4-Morpholinemethanamine, N,N-dibutyl-. nih.govamericanpharmaceuticalreview.com The spectra are expected to be complex due to the number of vibrational modes possible for this molecule.

Characteristic Vibrational Modes:

C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups in the butyl chains and the morpholine ring are expected in the 2800-3000 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the morpholine ring are characteristic and typically appear in the 1100-1200 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the tertiary amine groups will be present in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

CH₂ Bending (Scissoring): These modes for the various methylene groups are expected around 1450-1470 cm⁻¹.

The following table summarizes the predicted key IR and Raman active vibrational frequencies for 4-Morpholinemethanamine, N,N-dibutyl-, based on data for N-methylmorpholine and N,N-dibutylamine. nist.govnist.govresearchgate.netnist.govbohrium.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Technique |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

| C-O-C Asymmetric Stretch | 1115 - 1140 | IR |

| C-N Stretch | 1030 - 1230 | IR, Raman |

| CH₂ Bend | 1450 - 1470 | IR |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Research

While 4-Morpholinemethanamine, N,N-dibutyl- itself is achiral, the introduction of a chiral center, for instance, by substitution on the morpholine ring or one of the butyl chains, would render the molecule chiral. For such chiral derivatives, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable for stereochemical research. nih.govwikipedia.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govgaussian.com It is a powerful technique for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. nih.gov

Electronic Circular Dichroism (ECD): ECD provides information about the stereochemistry of the molecule by probing the electronic transitions. Although the chromophores in a chiral derivative of 4-Morpholinemethanamine, N,N-dibutyl- are not particularly strong, ECD could still provide useful structural information, especially if derivatized with a chromophoric group.

The application of these chiroptical techniques would be crucial in academic research involving the synthesis and study of stereoisomerically pure analogs of 4-Morpholinemethanamine, N,N-dibutyl-, particularly in fields such as asymmetric catalysis or medicinal chemistry where stereochemistry plays a critical role. nih.gov

Future Research Directions and Unexplored Avenues for 4 Morpholinemethanamine,n,n Dibutyl

Exploration of Novel Synthetic Methodologies

The synthesis of tertiary amines is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, sustainable, and scalable methods. illinois.edu For 4-Morpholinemethanamine, N,N-dibutyl-, future research should prioritize the exploration of novel synthetic methodologies beyond traditional batch processes.

One of the most promising avenues is the adoption of flow chemistry . vapourtec.comnih.govrsc.org Continuous flow reactors offer significant advantages over batch synthesis, including enhanced reaction control, improved safety profiles when dealing with hazardous reagents or intermediates, and seamless scalability. nih.gov The development of a continuous flow process for the synthesis of 4-Morpholinemethanamine, N,N-dibutyl- could lead to higher yields, reduced reaction times, and minimized waste generation. Furthermore, green chemistry principles could be integrated by exploring the use of more environmentally benign solvents and catalysts. chemrxiv.org

| Proposed Synthetic Methodology | Potential Advantages | Key Research Objectives |

| Continuous Flow Synthesis | Improved safety, enhanced heat and mass transfer, easier scalability, potential for automation. vapourtec.comnih.gov | Develop a robust and high-yielding flow process; optimize reaction parameters (temperature, pressure, flow rate); investigate catalyst stability and reusability. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, alignment with sustainability goals. chemrxiv.org | Identify and test biodegradable solvents; explore biocatalysis or heterogeneous catalysis to replace traditional reagents. |

| Catalyst-Controlled Synthesis | High selectivity, milder reaction conditions, potential for asymmetric synthesis of derivatives. illinois.edu | Screen a variety of catalysts (e.g., palladium-based) to optimize efficiency; investigate catalyst loading and turnover number. |

Deeper Insights into Reaction Mechanisms and Catalytic Cycles

A thorough understanding of the reaction mechanisms and catalytic cycles involved in the synthesis of 4-Morpholinemethanamine, N,N-dibutyl- is crucial for process optimization and the rational design of improved synthetic routes. Future research should focus on detailed mechanistic studies to elucidate the pathways of its formation.

Advanced Computational Predictions of Chemical Behavior and Interactions

Computational chemistry provides powerful tools for predicting the chemical behavior and interactions of molecules, offering insights that can guide experimental work and accelerate the discovery process. mdpi.com For 4-Morpholinemethanamine, N,N-dibutyl-, advanced computational methods can be employed to predict a wide range of properties.

Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, conformational preferences, and reactivity. nih.gov This can help in understanding its potential as a nucleophile or a base in chemical reactions. Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties such as boiling point, solubility, and lipophilicity, which are crucial for its potential applications. nih.govacs.org Molecular docking simulations could also be employed to predict its binding affinity to various biological targets, providing a preliminary assessment of its potential bioactivity. mdpi.com

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies, reactivity indices. nih.gov | Understanding of chemical reactivity and stability; guidance for synthetic modifications. |

| Quantitative Structure-Property Relationship (QSPR) | pKa, solubility, boiling point, degradation rates. nih.govacs.org | Prediction of physical and chemical properties to guide experimental design and application development. |

| Molecular Docking | Binding modes and affinities to biological targets. mdpi.com | In silico screening for potential pharmacological activity. |

Development of Novel Derivatization Strategies for Targeted Research Objectives

The morpholine (B109124) scaffold is a versatile building block in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govresearchgate.netresearchgate.net A significant area of future research for 4-Morpholinemethanamine, N,N-dibutyl- lies in the development of novel derivatization strategies to create a library of related compounds for targeted research objectives.

Modifications could be made at several positions on the molecule. For instance, the N,N-dibutyl groups could be replaced with other alkyl or aryl substituents to modulate the compound's steric and electronic properties. researchgate.net Additionally, the morpholine ring itself could be functionalized. nih.govnih.gov These derivatization strategies could lead to the discovery of new molecules with enhanced biological activity, improved pharmacokinetic profiles, or novel material properties.

Integration with Emerging Technologies in Chemical Research (e.g., flow chemistry, high-throughput screening)

The integration of 4-Morpholinemethanamine, N,N-dibutyl- research with emerging technologies can significantly accelerate the pace of discovery and development. As discussed, flow chemistry can be utilized for the efficient and scalable synthesis of the parent compound and its derivatives. vapourtec.comnih.gov

This can be coupled with high-throughput screening (HTS) to rapidly evaluate the properties of a large library of derivatives. nih.govchemcopilot.comwikipedia.org For example, HTS can be used to screen for compounds with specific biological activities, such as enzymatic inhibition or receptor binding. nih.govnih.gov This combination of automated synthesis and rapid screening creates a powerful platform for the discovery of new functional molecules based on the 4-Morpholinemethanamine, N,N-dibutyl- scaffold. The miniaturization of reactions in HTS also allows for the conservation of valuable starting materials. acs.org

| Emerging Technology | Application to 4-Morpholinemethanamine, N,N-dibutyl- Research | Expected Outcome |

| Flow Chemistry | Automated synthesis of the parent compound and its derivatives. vapourtec.comnih.gov | Rapid and efficient production of a library of compounds for screening. |

| High-Throughput Screening (HTS) | Rapid screening of a compound library for biological activity or desired physical properties. chemcopilot.comwikipedia.org | Identification of lead compounds for further development in pharmaceuticals, agrochemicals, or materials science. |

| Machine Learning | Development of predictive models for compound properties and optimization of reaction conditions. nih.gov | Accelerated discovery and optimization cycles with reduced experimental effort. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Morpholinemethanamine,N,N-dibutyl- to achieve high purity and yield?

- Methodological Answer : Begin by selecting appropriate reagents (e.g., dibutylamine and morpholine derivatives) and reaction conditions (solvent polarity, temperature). Use a stepwise approach: (1) Condensation of morpholine precursors with dibutylamine under inert atmosphere; (2) Purification via fractional distillation or column chromatography to isolate the product. Monitor reaction progress using TLC or HPLC. For enhanced purity, employ electrodialysis techniques to separate ionic byproducts, as demonstrated in membrane-based purification of structurally similar amines . Validate purity via NMR, FTIR, and elemental analysis .

Q. What spectroscopic techniques are most reliable for characterizing 4-Morpholinemethanamine,N,N-dibutyl-?

- Methodological Answer : Combine multiple techniques:

- NMR : Use - and -NMR to confirm substituent positions and assess symmetry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS for molecular ion validation.

- FTIR : Identify functional groups (e.g., C-N stretching in morpholine rings at ~1100 cm).

Cross-reference data with computational predictions (e.g., DFT-calculated IR spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and structural properties of 4-Morpholinemethanamine,N,N-dibutyl-?

- Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA:

- Optimize molecular geometry and compute HOMO-LUMO gaps to predict reactivity.

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Validate results against experimental XRD data (if available) for accuracy . For example, DFT studies on morpholine derivatives have successfully correlated charge distribution with catalytic behavior .

Q. What strategies address contradictions in reactivity data for 4-Morpholinemethanamine,N,N-dibutyl- derivatives?

- Methodological Answer : Systematically evaluate variables:

- Solvent Effects : Test reactions in polar aprotic (e.g., DMF) vs. non-polar solvents to assess solvation impacts.

- Steric Hindrance : Use X-ray crystallography (as in ) to analyze spatial constraints in derivatives.

- Kinetic Profiling : Conduct time-resolved UV-Vis or NMR experiments to track intermediate formation.

Cross-validate findings with computational mechanistic studies (e.g., transition state modeling) .

Q. Which advanced analytical techniques detect trace impurities in 4-Morpholinemethanamine,N,N-dibutyl-?

- Methodological Answer :

- DESI-MS : Desorption electrospray ionization mass spectrometry offers high sensitivity for detecting impurities at ppm levels, as demonstrated for structurally related N,N-dibutyl compounds .

- GC-MS with Derivatization : Convert impurities to volatile derivatives (e.g., silylation) for enhanced separation.

- Ion Mobility Spectrometry (IMS) : Differentiate isobaric impurities based on collision cross-sections .

Experimental Design & Safety

Q. How to design experiments investigating the catalytic role of 4-Morpholinemethanamine,N,N-dibutyl- in organic transformations?

- Methodological Answer :

- Substrate Scope : Test diverse substrates (e.g., aldehydes, ketones) under controlled conditions.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps.

- In Situ Spectroscopy : Employ Raman or IR to monitor reaction intermediates.

Reference studies on morpholine-based catalysts, which highlight the importance of amine basicity and steric effects .

Q. What safety protocols are critical when handling 4-Morpholinemethanamine,N,N-dibutyl- in lab settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors, as recommended for morpholine derivatives .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid latex due to permeability.

- Spill Management : Neutralize spills with citric acid (for basic amines) and adsorb with vermiculite .

Data Interpretation & Contextualization

Q. How to contextualize thermodynamic data (e.g., ΔvapH) for 4-Morpholinemethanamine,N,N-dibutyl- within broader research?

- Methodological Answer : Compare experimental vaporization enthalpies with computational predictions (e.g., COSMO-RS models). Use NIST Chemistry WebBook data for analogous compounds (e.g., 4-methylmorpholine) to identify trends in substituent effects .

Q. What statistical methods are effective in analyzing structure-activity relationships (SAR) for 4-Morpholinemethanamine,N,N-dibutyl- derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, molar refractivity) with biological/chemical activity. Studies on sulfonamide-morpholine hybrids illustrate the utility of SAR in optimizing pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.